(S)-2-(Piperidin-2-yl)acetic acid
Overview
Description
(S)-2-(Piperidin-2-yl)acetic acid is a chiral compound with a piperidine ring attached to an acetic acid moiety. This compound is of interest due to its potential applications in pharmaceuticals and organic synthesis. The (S)-enantiomer is particularly significant because of its specific stereochemistry, which can influence its biological activity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(Piperidin-2-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis often begins with commercially available piperidine.
Chiral Resolution: The racemic mixture of 2-(Piperidin-2-yl)acetic acid can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with chiral acids.
Asymmetric Synthesis: Alternatively, asymmetric synthesis can be employed using chiral catalysts or auxiliaries to directly obtain the (S)-enantiomer.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Chiral Resolution: Utilizing efficient chiral resolution techniques to separate the enantiomers on a large scale.
Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity, such as controlled temperature, pH, and solvent systems.
Chemical Reactions Analysis
Types of Reactions: (S)-2-(Piperidin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong bases or acids, depending on the desired substitution.
Major Products: The major products formed from these reactions include:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted piperidine derivatives.
Scientific Research Applications
(S)-2-(Piperidin-2-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (S)-2-(Piperidin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The stereochemistry of the (S)-enantiomer plays a crucial role in its binding affinity and activity. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.
Comparison with Similar Compounds
®-2-(Piperidin-2-yl)acetic acid: The ®-enantiomer of the same compound, which may have different biological activity and properties.
2-(Piperidin-2-yl)propanoic acid: A structurally similar compound with a propanoic acid moiety instead of acetic acid.
2-(Piperidin-2-yl)butanoic acid: Another analog with a butanoic acid moiety.
Uniqueness: (S)-2-(Piperidin-2-yl)acetic acid is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions. The (S)-enantiomer may exhibit different pharmacokinetics and pharmacodynamics compared to its ®-counterpart, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[(2S)-piperidin-2-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c9-7(10)5-6-3-1-2-4-8-6/h6,8H,1-5H2,(H,9,10)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNLNZMJMCUWNV-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@@H](C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90357575 | |
Record name | (S)-2-(Piperidin-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90357575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64625-19-0 | |
Record name | (S)-2-(Piperidin-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90357575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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